Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside

Description

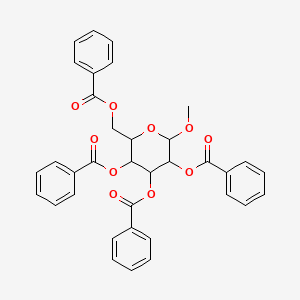

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside (C₃₅H₃₀O₁₀, molecular weight 610.615) is a fully benzoylated hexopyranoside derivative. Its synthesis involves benzoylation of methyl α-D-glucopyranoside using benzoyl chloride, yielding 85% of a white crystalline solid with a melting point of 90–92°C and IR carbonyl stretches at 1746, 1732, and 1714 cm⁻¹, characteristic of ester groups . The compound lacks stereocenters, simplifying its structural analysis . Benzoyl groups confer high crystallinity and stability under acidic conditions, making it a valuable intermediate in glycosylation reactions and drug synthesis .

Properties

IUPAC Name |

(3,4,5-tribenzoyloxy-6-methoxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O10/c1-40-35-30(45-34(39)26-20-12-5-13-21-26)29(44-33(38)25-18-10-4-11-19-25)28(43-32(37)24-16-8-3-9-17-24)27(42-35)22-41-31(36)23-14-6-2-7-15-23/h2-21,27-30,35H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLTUBNBXWBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286929 | |

| Record name | Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6605-40-9 | |

| Record name | NSC48286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside typically involves the benzoylation of methyl hexopyranoside. The process begins with the protection of the hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The reaction mixture is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside undergoes various chemical reactions, including:

Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The benzoyl groups can be replaced with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

Hydrolysis: Methyl hexopyranoside with free hydroxyl groups.

Oxidation: Oxidized derivatives with additional functional groups.

Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C35H30O10

- CAS Number : 6605-40-9

- Structure : It features four benzoyl groups attached to a hexopyranoside backbone, providing stability and selective reactivity.

Chemistry

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is utilized as an intermediate in the synthesis of complex carbohydrates and glycosides. The protective benzoyl groups allow for selective reactions at the hydroxyl sites.

Key Reactions :

- Hydrolysis : Under acidic or basic conditions, the benzoyl groups can be removed to yield free hydroxyl groups.

- Oxidation : The compound can be oxidized to introduce additional functional groups.

- Substitution : Benzoyl groups can be replaced with other protective or functional groups through nucleophilic substitution reactions.

Biology

In biological research, this compound is used to study carbohydrate-protein interactions and serves as a model in glycosylation studies. Its ability to mimic natural glycosides makes it valuable for understanding enzymatic processes involving carbohydrates.

Case Study :

- In a study examining glycosylation pathways, researchers utilized this compound to investigate the specificity of glycosyltransferases. The results demonstrated that the compound could effectively compete with natural substrates, indicating its utility in mechanistic studies of carbohydrate metabolism.

Medicine

This compound plays a role in the development of carbohydrate-based drugs. Its structure allows for modifications that can enhance drug delivery systems.

Applications :

- Drug Development : It has been explored as a precursor for synthesizing glycosylated drugs that improve bioavailability.

- Drug Delivery Systems : The compound's properties facilitate the creation of targeted delivery mechanisms for therapeutic agents.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and as a precursor in synthesizing various organic compounds. Its stability under processing conditions makes it suitable for large-scale applications.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrate chemistry. The benzoyl groups prevent unwanted reactions at the hydroxyl sites, allowing for selective reactions at other positions. The compound can be selectively deprotected under specific conditions, revealing the hydroxyl groups for further functionalization.

Comparison with Similar Compounds

Methyl 2,3,4,6-tetra-O-acetylhexopyranosides

Structural Differences: Replacing benzoyl with acetyl groups reduces steric bulk and increases hydrophilicity. For example, methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside has a lower molecular weight (406.39 vs. 610.615) and distinct solubility profiles. Synthesis and Reactivity: Acetylation typically uses acetic anhydride under milder conditions compared to benzoylation, which requires benzoyl chloride and pyridine . Acetylated derivatives are more labile under basic conditions, enabling selective deprotection . Computational studies on tetra-O-acetyl glucopyranose reveal lower solvation energies in DMSO compared to benzoylated analogs, suggesting differences in solvent interactions . Applications: Acetylated derivatives are preferred in transient protection strategies due to easier cleavage, whereas benzoylated analogs are favored for long-term stability .

Methyl 2,3,4,6-tetra-O-(3-bromo)benzoylhexopyranosides

Structural Modifications: Introducing 3-bromobenzoyl groups increases molecular weight (e.g., 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside) and alters electronic properties due to bromine’s electronegativity. Synthesis: These derivatives are synthesized using 3-bromobenzoyl chloride, achieving 91.2% yield under optimized conditions . The bromine substituent enhances reactivity in nucleophilic substitutions, making these compounds useful in cross-coupling reactions . Stability: Brominated benzoyl groups resist deprotection under acidic conditions (e.g., AlCl₃ in Et₂O at 110°C), retaining integrity where acetyl groups would hydrolyze .

Methyl 2,3,4,6-tetra-O-benzylhexopyranosides

Protection Strategy: Benzyl groups (ether linkages) contrast with benzoyl esters. Benzyl protection requires hydrogenolysis for deprotection, whereas benzoyl groups are cleaved via basic hydrolysis . Synthetic Efficiency: Benzylation of methyl α-D-glucopyranoside yields tetra-O-benzyl derivatives in lower yields (5–20%) compared to benzoylation (85%), reflecting challenges in achieving complete etherification . Applications: Benzyl-protected sugars are pivotal in oligosaccharide synthesis due to orthogonal protection compatibility, whereas benzoylated analogs are less common in stepwise glycosylations .

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

Glycosidic Linkage: The thio-glycosidic bond (C–S) in this derivative enhances stability against enzymatic and acidic hydrolysis compared to the oxygen-linked benzoylhexopyranoside . Protection Similarities: Both compounds use acetyl groups, but the thioether linkage expands utility in glycosylation reactions, enabling activation via thiophilic reagents .

Methyl 2,3,4,6-tetra-O-methyl-D-glucose

Ether vs. Ester : Methyl ethers (e.g., 2,3,4,6-tetra-O-methyl-D-glucose) are hydrolytically stable under both acidic and basic conditions, unlike benzoyl esters .

Applications : Permethylated sugars are standard references in mass spectrometry and chromatography, whereas benzoylated derivatives are used in crystallography and NMR studies due to enhanced signal resolution .

Key Comparative Data Table

| Compound | Protecting Groups | Molecular Weight | Yield (%) | Deprotection Method | Key Applications |

|---|---|---|---|---|---|

| Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside | Benzoyl (ester) | 610.615 | 85 | Basic hydrolysis (NaOH) | Glycosylation intermediates |

| Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | Acetyl (ester) | 406.39 | >90 | Mild base (NH₃/MeOH) | Transient protection |

| Methyl 2,3,4,6-tetra-O-benzylhexopyranoside | Benzyl (ether) | 638.74 | 5–20 | Hydrogenolysis (H₂/Pd) | Oligosaccharide synthesis |

| 2,3,4,6-tetra-O-(3-bromo)benzoyl derivative | 3-Bromobenzoyl | 832.22 | 91.2 | Acidic conditions (AlCl₃) | Cross-coupling reactions |

| 2,3,4,6-tetra-O-methyl-D-glucose | Methyl (ether) | 236.27 | >80 | Not typically cleaved | Chromatography standards |

Research Findings and Trends

- Synthetic Efficiency : Benzoylation offers higher yields (85–91.2%) compared to benzylation (5–20%) but requires careful handling of benzoyl chloride .

- Stability : Benzoyl and bromobenzoyl esters excel in acidic environments, whereas acetyl groups are preferable for stepwise deprotection .

- Functional Utility : Thio-glycosides and benzoylated derivatives are prioritized in drug synthesis for their stability and crystallinity, respectively .

Biological Activity

Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside is a glycoside derivative known for its structural complexity and potential biological activities. This article delves into its properties, synthesis, biological activities, and relevant research findings.

- Molecular Formula : C35H30O10

- Molecular Weight : 618.62 g/mol

- CAS Number : 41169-43-1

The compound features four benzoyl groups attached to a hexopyranoside structure, which significantly influences its solubility and reactivity in biological systems.

Synthesis

This compound can be synthesized through various methods involving the protection of hydroxyl groups on hexopyranose. The synthesis typically involves:

- Protection of Hydroxyl Groups : Using benzoyl chloride or anhydride in the presence of a base.

- Methylation : Methylating the anomeric hydroxyl group to form the methyl glycoside.

The detailed synthetic route can be found in carbohydrate chemistry literature, which outlines proven methodologies for synthesizing glycosides and their derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has demonstrated antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property is particularly relevant for potential therapeutic applications in diseases related to oxidative damage .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in carbohydrate metabolism. Notably:

- α-glucosidase Inhibition : This effect may contribute to its potential use in managing diabetes by slowing glucose absorption .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for some pathogens .

- Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Research Findings Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | MIC assays on bacterial strains | Effective against S. aureus and E. coli (MIC ≤ 16 µg/mL) |

| Antioxidant | ROS measurement in cell cultures | Significant reduction in ROS levels |

| Enzyme Inhibition | Enzyme activity assays | Inhibits α-glucosidase activity |

Q & A

Q. What are the key synthetic routes for Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside, and how can reaction efficiency be improved?

The synthesis typically involves sequential benzoylation of hydroxyl groups on the hexopyranoside core. Evidence suggests that regioselective protection is critical:

- Stepwise benzoylation using benzoyl chloride in pyridine or DMF, with catalysts like DMAP, ensures high yields .

- Microwave-assisted synthesis may reduce reaction time and improve regioselectivity (not directly observed in evidence but inferred from analogous protocols in glycosylation reactions ).

- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the tetra-O-benzoylated product .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ peaks around 700–750 Da) .

Q. What are the primary applications of this compound in carbohydrate chemistry?

this compound serves as:

- A glycosyl donor in oligosaccharide synthesis due to its stability under acidic conditions .

- A precursor for anomeric functionalization (e.g., thio- or selenoglycosides) via nucleophilic displacement .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the anomeric effect in deacylation reactions of this compound?

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states during deacylation by solvating intermediates, enhancing regioselectivity at the anomeric position .

- Temperature : Lower temperatures (0–25°C) favor retention of the α-anomer due to reduced kinetic energy, minimizing epimerization .

- Computational Insights : DFT studies (B3LYP/6-31G*) show that the anomeric effect is stronger in nonpolar solvents, aligning with experimental deacylation rates .

Q. What strategies mitigate regioisomeric byproducts during benzoylation of the hexopyranoside core?

- Protecting Group Engineering : Preferential benzoylation at C-2 and C-3 positions can be achieved using bulky bases (e.g., DBU) to sterically hinder undesired sites .

- Enzymatic Selectivity : Acetylxylan esterases (AcXEs) selectively hydrolyze acetyl groups at C-2 and C-3, though benzoyl groups may require tailored enzyme mutants .

- Kinetic Control : Short reaction times and low temperatures minimize over-benzoylation .

Q. How can computational modeling predict the reactivity of this compound in glycosylation reactions?

- DFT Calculations : Modeling the transition state of glycosidic bond formation reveals that benzoyl groups at C-2 and C-3 stabilize oxocarbenium intermediates, favoring β-selectivity .

- MD Simulations : Solvent interactions (e.g., acetonitrile vs. dichloromethane) predict conformational preferences of the glycosyl donor .

Q. What challenges arise in characterizing byproducts from nucleophilic displacement reactions at the anomeric center?

- Isomer Discrimination : Use NOESY/ROESY NMR to distinguish α/β anomers via spatial correlations between anomeric protons and adjacent substituents .

- Chromatographic Separation : Reverse-phase HPLC with C18 columns resolves thio- or selenoglycoside byproducts .

- Mass Fragmentation Patterns : MS/MS identifies fragmentation pathways unique to regioisomers (e.g., loss of benzoyl groups vs. sugar ring cleavage) .

Data Contradictions and Resolution

Q. Conflicting reports on the regioselectivity of deacylation: How should researchers validate their findings?

- Comparative Studies : Replicate conditions from (enzymatic deacylation) and (chemical deacylation) to assess consistency.

- Isotopic Labeling : Use ¹³C-labeled benzoyl groups to track regioselectivity via NMR .

- Cross-Validation : Combine experimental data with computational predictions (e.g., NBO analysis of charge distribution) .

Q. Discrepancies in glycosylation yields under similar conditions: What factors are overlooked?

- Trace Moisture : Even minor water content (≥0.1%) hydrolyzes activated glycosyl donors, reducing yields. Use molecular sieves or anhydrous solvents .

- Catalyst Purity : Impurities in Lewis acids (e.g., BF₃·Et₂O) can alter reaction pathways. Distill catalysts before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.